1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione is a compound of significant interest due to its complex structure and versatile chemical properties. This compound belongs to the class of heterocyclic organic compounds, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups within its structure facilitates a wide range of chemical reactions, making it an invaluable molecule for research and industrial purposes.
Mechanism of Action
Mode of Action
The compound interacts with its targets by inhibiting their activity . The pyrrolidine-2,5-dione scaffold in the compound contributes to its mode of action. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The compound’s pyrrolidine-2,5-dione scaffold is known to efficiently explore the pharmacophore space due to sp3-hybridization, which may influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic synthesis protocols. The key steps include the formation of the piperidine core, the introduction of the chloropyridinyl group, and the coupling with the phenylpyrrolidine-dione moiety. Specific conditions such as the use of protecting groups, solvents, catalysts, and temperature control are crucial to achieve high yield and purity.
Industrial Production Methods: For large-scale industrial production, optimized methods often incorporate flow chemistry techniques to ensure continuous synthesis, minimize waste, and enhance safety. Industrial processes might involve automated reactors, in-line monitoring, and purification systems to meet stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione undergoes a variety of reactions including:
Oxidation: Typically involves reagents like hydrogen peroxide or peracids to introduce oxygen functionalities.
Reduction: Conditions such as catalytic hydrogenation or metal hydrides are employed to reduce the compound.
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can be facilitated by reagents like halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products:
Scientific Research Applications
1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione finds extensive use in:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: In biochemical studies to investigate enzyme interactions, binding affinities, and metabolic pathways.
Medicine: Potential therapeutic agent or drug candidate for its biological activity. It can be studied for its effects on cellular processes, receptor interactions, and pharmacokinetics.
Industry: Used in the development of new materials, polymers, and as an intermediate in the production of agrochemicals.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]pyrrolidine-2,5-dione offers unique properties such as enhanced stability, specific reactivity, and targeted biological effects. Similar compounds include:
N-(3-chloropyridin-4-yl)-N'-phenylpiperidine-4-carboxamide
4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide: These analogs may differ in their chemical reactivity and biological activity, but the structural similarities allow for comparative studies to understand structure-activity relationships.
This article only scratches the surface of the complex world of this compound, yet highlights the potential this compound holds for scientific and industrial advancements.
Properties
IUPAC Name |
1-[4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c23-18-13-24-10-7-19(18)30-14-15-8-11-25(12-9-15)22(29)16-1-3-17(4-2-16)26-20(27)5-6-21(26)28/h1-4,7,10,13,15H,5-6,8-9,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGAUJOJXLZIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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